N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a thiophene ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Thiophene Ring Introduction: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Phenoxyacetamide Formation: The phenoxyacetamide moiety is formed by reacting 4-chloro-3,5-dimethylphenol with chloroacetyl chloride, followed by amination with the azepane-thiophene intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azepane ring can be reduced to form secondary amines.
Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary amines.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The azepane ring may interact with neurotransmitter receptors, while the thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins. The phenoxyacetamide moiety may form hydrogen bonds with active site residues, leading to modulation of enzyme activity or receptor function.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide
- N-[2-(morpholin-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Uniqueness
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to similar compounds with piperidine or morpholine rings. This uniqueness can lead to different biological activities and interactions with molecular targets.
Properties
Molecular Formula |
C22H29ClN2O2S |
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Molecular Weight |
421.0 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C22H29ClN2O2S/c1-16-12-18(13-17(2)22(16)23)27-15-21(26)24-14-19(20-8-7-11-28-20)25-9-5-3-4-6-10-25/h7-8,11-13,19H,3-6,9-10,14-15H2,1-2H3,(H,24,26) |
InChI Key |
HHYOPSDDNXRNIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC(C2=CC=CS2)N3CCCCCC3 |
Origin of Product |
United States |
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